molecular formula C9H9NO3 B3249158 2-Allyl-6-nitrophenol CAS No. 19182-97-9

2-Allyl-6-nitrophenol

Cat. No.: B3249158
CAS No.: 19182-97-9
M. Wt: 179.17 g/mol
InChI Key: KVNAARREQORWCW-UHFFFAOYSA-N
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Description

2-Allyl-6-nitrophenol is an organic compound characterized by the presence of an allyl group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-nitrophenol typically involves the nitration of 2-allylphenol. The process begins with the dissolution of 2-allylphenol in a suitable solvent such as chloroform. The nitration mixture, composed of sulfuric acid and nitric acid in a specific ratio, is then added dropwise to the solution while maintaining a controlled temperature of 5-10°C. After the addition is complete, the reaction mixture is stirred for a specified period. The solvent is then evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed, dried, and evaporated to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-Allyl-6-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Allyl-6-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The allyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells. The phenolic hydroxyl group can form hydrogen bonds with target proteins, disrupting their function .

Comparison with Similar Compounds

    2-Allyl-4-nitrophenol: Similar structure but with the nitro group in the para position relative to the hydroxyl group.

    2-Allyl-6-aminophenol: Formed by the reduction of 2-Allyl-6-nitrophenol.

    2-Allyl-4-bromo-6-nitrophenol: Formed by the halogenation of this compound.

Uniqueness: this compound is unique due to the specific positioning of the allyl and nitro groups on the phenol ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

2-nitro-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNAARREQORWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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